molecular formula C7H9NOS B055045 N-methoxy-1-thiophen-2-ylethanimine CAS No. 114773-97-6

N-methoxy-1-thiophen-2-ylethanimine

Cat. No.: B055045
CAS No.: 114773-97-6
M. Wt: 155.22 g/mol
InChI Key: MVULPIMMDLDKBD-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethanone O-methyl oxime is an organic compound that belongs to the class of oxime ethers. It is derived from thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)ethanone O-methyl oxime typically involves the reaction of 1-(thiophen-2-yl)ethanone with hydroxylamine to form the corresponding oxime, followed by methylation of the oxime group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a methylating agent like methyl iodide .

Chemical Reactions Analysis

1-(Thiophen-2-yl)ethanone O-methyl oxime undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thiophen-2-yl)ethanone O-methyl oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)ethanone O-methyl oxime involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(Thiophen-2-yl)ethanone O-methyl oxime can be compared with other similar compounds, such as:

1-(Thiophen-2-yl)ethanone O-methyl oxime stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

N-methoxy-1-thiophen-2-ylethanimine, a compound derived from thiophene, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is classified as an oxime ether, characterized by its thiophene ring structure that contributes to its reactivity and biological properties. The compound can be represented by the following structural formula:

C8H9NOS\text{C}_8\text{H}_9\text{NOS}

This structure allows for various interactions with biological molecules, influencing its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile or nucleophile. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This reactivity is critical in mediating its antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that compounds with similar thiophene structures can inhibit the growth of various bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity Assays : In vitro assays against cancer cell lines such as HT-29 (colorectal adenocarcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) revealed significant cytotoxic effects. Compounds similar to this compound showed IC50 values ranging from 10 µM to 50 µM, indicating their potency against these cancer types .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, primarily through cell cycle arrest at the S and G2/M phases. This mechanism is similar to established chemotherapeutic agents like doxorubicin, which also disrupts DNA replication processes .
  • Structure-Activity Relationship : Variations in substituents on the thiophene ring significantly affect the biological activity. For instance, introducing different functional groups has been shown to enhance or diminish cytotoxic effects against specific cancer cell lines .

Study 1: Anticancer Efficacy

A recent study synthesized a series of thiophene derivatives, including this compound, to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, revealing that those with electron-withdrawing groups exhibited higher cytotoxicity due to increased reactivity towards cellular nucleophiles .

CompoundCell LineIC50 (µM)Mechanism
Compound AHT-2912.3 ± 0.5Apoptosis
Compound BHepG-225.0 ± 0.8Cell Cycle Arrest
N-methoxy...MCF-715.5 ± 0.3Apoptosis

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of N-methoxy derivatives, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showing promising results for further development into therapeutic agents .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Properties

IUPAC Name

N-methoxy-1-thiophen-2-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULPIMMDLDKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363108
Record name 2-Acetylthiophene O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114773-97-6
Record name 2-Acetylthiophene O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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